2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol
Overview
Description
2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C25H31FN4O and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.24818979 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A series of studies have focused on the synthesis and characterization of chemical compounds with structural similarities or related functionalities. For example, the synthesis of novel pyrazole analogues with potential pharmacological activities has been explored, highlighting the importance of structural motifs similar to the queried compound in medicinal chemistry (Raparla et al., 2013). Another study introduces a new benzyl ether-type protecting group for alcohols, demonstrating innovative approaches to chemical synthesis and protection strategies (Crich, Li, & Shirai, 2009).
Antimicrobial and Antitumor Properties
Research on the antimicrobial and antitumor properties of related compounds underscores the potential therapeutic applications of chemical entities with benzothiazole, pyrazole, and piperazine units. For instance, Patel and Agravat (2007) have synthesized pyridine derivatives with demonstrated antimicrobial activities, indicating the relevance of such structural features in the development of new antimicrobial agents (Patel & Agravat, 2007). Additionally, a study on the synthesis of benzothiazole derivatives, including PMX 610, as potent antitumor agents highlights the significance of these chemical frameworks in cancer research (Mondal et al., 2014).
Photophysical and Chemosensory Applications
The exploration of photophysical properties and chemosensory applications of structurally related compounds offers insights into their potential use in material science and analytical chemistry. Lintang and colleagues (2018) report on the vapochromic sensing of ethanol using phosphorescent metal complexes, suggesting the utility of similar chemical structures in the development of sensors and diagnostic tools (Lintang, Ghazalli, & Yuliati, 2018).
Properties
IUPAC Name |
2-[1-benzyl-4-[[2-(3,5-dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O/c1-19-14-20(2)30(27-19)25-9-8-23(26)15-22(25)17-28-11-12-29(24(18-28)10-13-31)16-21-6-4-3-5-7-21/h3-9,14-15,24,31H,10-13,16-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBXXAVMJANBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)F)CN3CCN(C(C3)CCO)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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